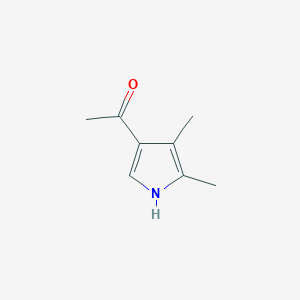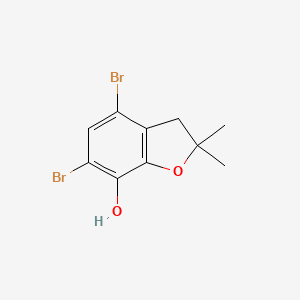
5-Benzofurancarboxaldehyde, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzofuran-5-carbaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and aldehyde groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-hydroxy-4-methoxybenzaldehyde can undergo cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production methods for 4-methoxybenzofuran-5-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzofuran-5-carboxylic acid.
Reduction: Formation of 4-methoxybenzofuran-5-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxybenzofuran-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and plastic additives
Mechanism of Action
The mechanism of action of 4-methoxybenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Methoxybenzofuran-5-carbaldehyde can be compared with other similar compounds, such as:
5-Methoxybenzofuran-4-carbaldehyde: Similar structure but with different positioning of the methoxy and aldehyde groups.
Benzofuran-5-carbaldehyde: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
4-Methoxybenzofuran-2-carbaldehyde: Different positioning of the aldehyde group, leading to variations in its chemical and biological properties
The uniqueness of 4-methoxybenzofuran-5-carbaldehyde lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
339366-83-5 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-6H,1H3 |
InChI Key |
FHQYNNAPJXOLID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
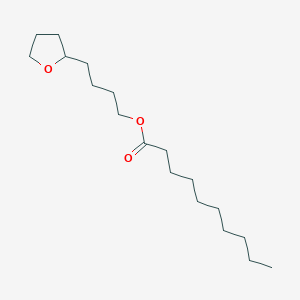
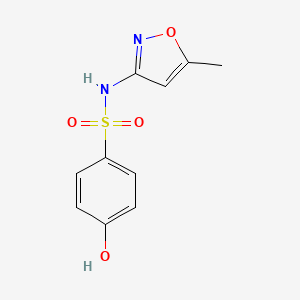
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)

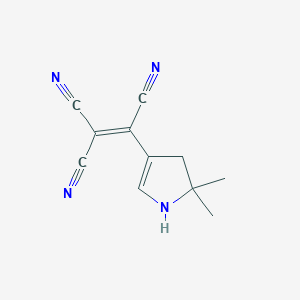
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

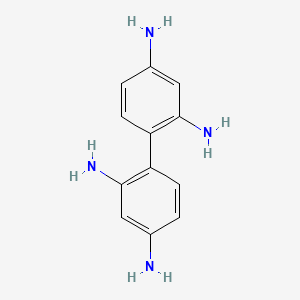
![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)
